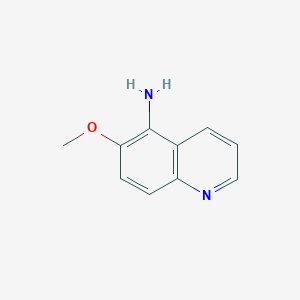

6-Methoxyquinolin-5-amine

Description

BenchChem offers high-quality 6-Methoxyquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDUAVSGOSFGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332690 | |

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-38-8 | |

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-5-nitroquinoline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-methoxy-5-nitroquinoline, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the Skraup synthesis of the 6-methoxyquinoline precursor, followed by a regioselective electrophilic nitration. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to ensure clarity and reproducibility for researchers in the field of organic synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. The introduction of a methoxy group at the 6-position and a nitro group at the 5-position creates a versatile intermediate, 6-methoxy-5-nitroquinoline. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy substituent, modulates the electronic properties of the quinoline ring, making it a valuable precursor for further functionalization in the development of novel therapeutic agents. This guide details a reliable and well-documented synthetic route to this important molecule.

Overall Synthetic Pathway

The synthesis of 6-methoxy-5-nitroquinoline is efficiently achieved through a two-stage process. The first stage involves the construction of the quinoline core via the Skraup reaction, a classic method for synthesizing quinolines from an aromatic amine, glycerol, a dehydrating agent, and an oxidizing agent. The second stage is the electrophilic nitration of the resulting 6-methoxyquinoline to introduce the nitro group at the C-5 position.

Experimental Protocols

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

This protocol is adapted from a patented method which utilizes p-methoxyaniline and glycerol.[1] Ferrous sulfate is included to moderate the otherwise vigorous reaction.[1]

Reaction: p-Anisidine + Glycerol → 6-Methoxyquinoline

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add glycerol (4.3-4.5 molar equivalents), p-methoxyaniline (1.0 molar equivalent), p-methoxy nitrobenzene (0.50-0.54 molar equivalents, as oxidizing agent), ferrous sulfate (0.20-0.25 molar equivalents), and boric acid (1.0-1.3 molar equivalents).[1]

-

With stirring, slowly add concentrated sulfuric acid. The volume ratio of added sulfuric acid to glycerol should be approximately 1:6.[1]

-

After the addition of sulfuric acid is complete, heat the mixture to 140°C and maintain at reflux for 8 to 8.5 hours.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture to a pH of 5.5 using a 50% sodium hydroxide solution.

-

Remove any floating resin by decantation. Filter the remaining mixture via suction filtration.

-

Wash the collected solid sequentially with distilled water and then with ethyl acetate.

-

Combine all organic phases and extract the aqueous phase with ethyl acetate.

-

Combine all ethyl acetate extracts and remove the solvent via reduced pressure distillation to yield the 6-methoxyquinoline product.[1]

Step 2: Synthesis of 6-Methoxy-5-nitroquinoline by Nitration

This protocol is adapted from a procedure for the nitration of the closely related 8-methoxyquinoline, which proceeds rapidly and in high yield.[2] The methoxy group at the C-6 position is activating and directs electrophilic substitution to the ortho (C-5) and para (C-7) positions. Therefore, the formation of the 6-methoxy-7-nitroquinoline isomer is a likely byproduct, and purification of the final product is necessary.

Reaction: 6-Methoxyquinoline + HNO₃/H₂SO₄ → 6-Methoxy-5-nitroquinoline

Procedure:

-

In a flask maintained in an ice bath, prepare a nitrating mixture by combining concentrated sulfuric acid (e.g., 5 mL) and concentrated nitric acid (e.g., 4 mL) with cooling.[2]

-

To this cold nitrating mixture, add 6-methoxyquinoline (e.g., 50 mg) portion-wise with shaking or stirring, ensuring the temperature remains low.[2]

-

The reaction is expected to be rapid, likely completing within 10-15 minutes.[2]

-

Pour the reaction mixture into cold water or onto crushed ice. A yellow precipitate of the nitroquinoline product will form.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as methanol or ethanol, to isolate the 6-methoxy-5-nitroquinoline isomer.

Data Presentation

Reactants and Conditions Summary

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Conditions for the Synthesis of 6-Methoxyquinoline

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | p-Anisidine | [1] |

| Molar Ratio (Glycerol) | 4.3 - 4.5 eq. | [1] |

| Molar Ratio (Oxidant) | 0.50 - 0.54 eq. | [1] |

| Molar Ratio (FeSO₄) | 0.20 - 0.25 eq. | [1] |

| Molar Ratio (Boric Acid) | 1.0 - 1.3 eq. | [1] |

| Reaction Temperature | 140 °C | [1] |

| Reaction Time | 8 - 8.5 hours | [1] |

| Reported Yield | 65 - 66% |[1] |

Table 2: Reagents and Conditions for the Synthesis of 6-Methoxy-5-nitroquinoline

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 6-Methoxyquinoline | |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [2] |

| Reaction Temperature | Cold (Ice Bath) | [2] |

| Reaction Time | ~10 - 15 minutes | [2] |

| Yield (Analogous Rxn.) | ~77% |[2] |

Product Characterization Data

Table 3: Physical and Chemical Properties of 6-Methoxy-5-nitroquinoline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6623-91-2 | |

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.18 g/mol | |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 101 - 103 °C | |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental procedure for the nitration of 6-methoxyquinoline.

References

An In-depth Technical Guide to 6-Methoxyquinolin-5-amine

CAS Number: 50358-38-8

This technical guide provides a comprehensive overview of 6-Methoxyquinolin-5-amine, including its chemical properties, a proposed synthetic route, and its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

While detailed experimental data for 6-Methoxyquinolin-5-amine is limited in publicly available literature, the following properties have been identified.

| Property | Value | Source |

| CAS Number | 50358-38-8 | Internal Search |

| Molecular Formula | C₁₀H₁₀N₂O | Internal Search |

| Molecular Weight | 174.20 g/mol | Internal Search |

| Melting Point | 154-156 °C | Internal Search |

Proposed Synthesis Pathway

Caption: A proposed synthetic workflow for 6-Methoxyquinolin-5-amine.

Note: This proposed pathway is illustrative and would require experimental optimization and validation.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Methoxyquinolin-5-amine is not currently available in peer-reviewed literature. Researchers interested in this compound would need to perform their own analytical characterization.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 6-Methoxyquinolin-5-amine has not been extensively studied, the aminoquinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[1] Notably, aminoquinoline derivatives are the basis for several important antimalarial drugs.[2][3]

The primary mechanism of action for many aminoquinoline-based antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2] The parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Aminoquinolines are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[2]

Given its structure, it is plausible that 6-Methoxyquinolin-5-amine could exhibit similar antimalarial properties. The following diagram illustrates the generalized mechanism of action for aminoquinoline antimalarials.

Caption: Generalized mechanism of action for aminoquinoline antimalarials.

Further research would be necessary to determine if 6-Methoxyquinolin-5-amine possesses antimalarial activity and to elucidate its specific mechanism of action. Other potential biological activities of aminoquinolines include antimicrobial and anticancer effects.[1]

Experimental Protocols

Due to the lack of specific literature on 6-Methoxyquinolin-5-amine, detailed experimental protocols for its use are not available. Researchers would need to develop and validate their own protocols based on the intended application and by referencing methodologies used for structurally similar compounds.

Conclusion

6-Methoxyquinolin-5-amine is a chemical compound with a confirmed structure and basic physical properties. While in-depth experimental data is scarce, its aminoquinoline core suggests potential for biological activity, particularly in the area of antimalarial research. The proposed synthetic pathway and the discussion of potential biological significance provide a foundation for future investigation into this molecule. Further experimental work is required to fully characterize its properties, develop efficient synthetic methods, and explore its therapeutic potential.

References

- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Methoxyquinolin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Methoxyquinolin-5-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of 6-Methoxyquinolin-5-amine.

Molecular Structure and Properties

6-Methoxyquinolin-5-amine possesses a quinoline core, substituted with a methoxy group at the 6-position and an amine group at the 5-position.

-

Molecular Formula: C₁₀H₁₀N₂O[1]

-

Monoisotopic Mass: 174.0793 g/mol [1]

-

IUPAC Name: 6-methoxyquinolin-5-amine

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 6-Methoxyquinolin-5-amine, high-resolution mass spectrometry (HRMS) is expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its protonated form.

Table 1: Predicted Mass Spectrometry Data for 6-Methoxyquinolin-5-amine Adducts [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.08660 |

| [M+Na]⁺ | 197.06854 |

| [M+NH₄]⁺ | 192.11314 |

| [M+K]⁺ | 213.04248 |

| [M-H]⁻ | 173.07204 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for 6-Methoxyquinolin-5-amine are predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the amine protons. The coupling patterns (splitting) will provide information about the connectivity of the protons.

Table 2: Expected ¹H NMR Chemical Shifts for 6-Methoxyquinolin-5-amine

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| NH₂ | 4.0 - 5.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| H2 | 8.6 - 8.8 | Doublet of Doublets | Coupled to H3 and H4. |

| H3 | 7.2 - 7.4 | Doublet of Doublets | Coupled to H2 and H4. |

| H4 | 8.0 - 8.2 | Doublet of Doublets | Coupled to H2 and H3. |

| H7 | 7.0 - 7.2 | Doublet | Coupled to H8. |

| H8 | 7.5 - 7.7 | Doublet | Coupled to H7. |

| OCH₃ | 3.9 - 4.1 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the quinoline ring. Aromatic carbons typically resonate in the 100-160 ppm range.[2][3][4]

Table 3: Expected ¹³C NMR Chemical Shifts for 6-Methoxyquinolin-5-amine

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~148 |

| C3 | ~121 |

| C4 | ~135 |

| C4a | ~138 |

| C5 | ~130 |

| C6 | ~155 |

| C7 | ~110 |

| C8 | ~128 |

| C8a | ~145 |

| OCH₃ | ~56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 6-Methoxyquinolin-5-amine is expected to show characteristic bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Table 4: Expected IR Absorption Bands for 6-Methoxyquinolin-5-amine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Asymmetric and symmetric stretching of the primary amine.[5][6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methoxy group. |

| C=C and C=N Stretch (Aromatic) | 1500 - 1650 | Strong to Medium | Stretching vibrations of the quinoline ring. |

| N-H Bend (Amine) | 1580 - 1650 | Medium | Bending vibration of the primary amine.[5] |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Asymmetric C-O-C stretching. |

| C-O Stretch (Aryl Ether) | 1000 - 1075 | Medium | Symmetric C-O-C stretching. |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong | [5] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxyquinolin-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 6-Methoxyquinolin-5-amine.

Caption: Workflow for Spectroscopic Analysis of 6-Methoxyquinolin-5-amine.

References

- 1. PubChemLite - 6-methoxyquinolin-5-amine (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Theoretical Properties of 6-Methoxyquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 6-Methoxyquinolin-5-amine (CAS No: 50358-38-8). Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, particularly 6-methoxyquinolin-8-amine, and established principles of quantum chemistry and medicinal chemistry to build a robust theoretical profile. All predicted and comparative data are clearly indicated.

Core Physicochemical and Theoretical Properties

The following tables summarize the key physicochemical and computationally derived theoretical properties of 6-Methoxyquinolin-5-amine and its close structural isomer, 6-methoxyquinolin-8-amine, for comparative analysis.

Table 1: Physicochemical Properties

| Property | 6-Methoxyquinolin-5-amine | 6-Methoxyquinolin-8-amine | Source |

| CAS Number | 50358-38-8 | 90-52-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | 174.20 g/mol | [1][2] |

| Melting Point | 154-156 °C | 41 °C | [1][3] |

| Boiling Point (Predicted) | 341.1 ± 27.0 °C | 137-138 °C (at 1 Torr) | [1][3] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | 1.217 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Physical Form | Yellow to Brown Solid | Solid | [3][4] |

| pKa (Predicted) | Not Available | 3.49 ± 0.10 | [5] |

| LogP (Predicted) | 1.5 | 1.4 | [2][6] |

Table 2: Quantum Chemical and Predicted ADMET Properties

| Property | Value (6-Methoxyquinolin-5-amine) | Value (Analogues/Prediction) | Source |

| Monoisotopic Mass | 174.07932 Da | [6] | |

| Topological Polar Surface Area (TPSA) | Not Directly Available | 48.1 Ų (for 6-methoxyquinolin-8-amine) | [2] |

| Hydrogen Bond Donors | 1 | 1 (for 6-methoxyquinolin-8-amine) | [2] |

| Hydrogen Bond Acceptors | 3 | 3 (for 6-methoxyquinolin-8-amine) | [2] |

| Rotatable Bonds | 1 | 1 (for 6-methoxyquinolin-8-amine) | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 134.4 Ų | [6] |

Experimental Protocols

Proposed Synthesis of 6-Methoxyquinolin-5-amine

This proposed two-step synthesis is based on well-documented reactions for analogous compounds.[4][7]

Step 1: Synthesis of 6-Methoxy-5-nitroquinoline

-

Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 6-methoxyquinoline with constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at a low temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated 6-methoxy-5-nitroquinoline is then collected by vacuum filtration, washed with cold water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 6-Methoxy-5-nitroquinoline to 6-Methoxyquinolin-5-amine

-

Reduction Setup: Dissolve the synthesized 6-methoxy-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reduction is complete, as monitored by TLC.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude 6-Methoxyquinolin-5-amine.

-

Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the final product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 6-Methoxyquinolin-5-amine are not widely published, the broader class of aminoquinolines, particularly 8-aminoquinolines, are well-known for their antimalarial properties.[8] The mechanism of action for these compounds is believed to involve a multi-step process.

General Mechanism of Action for Aminoquinolines:

-

Accumulation in the Parasite's Food Vacuole: As weak bases, aminoquinolines are thought to accumulate in the acidic food vacuole of the malaria parasite.[9]

-

Inhibition of Heme Polymerization: Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Aminoquinolines are believed to interfere with this polymerization process.[6][9]

-

Generation of Reactive Oxygen Species (ROS): The buildup of free heme can lead to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to the parasite's cellular components, ultimately leading to its death.[2]

-

Interaction with Parasite DNA: Some studies suggest that aminoquinolines may also exert their effects by intercalating with the parasite's DNA, thereby inhibiting DNA replication and transcription.[10]

It is plausible that 6-Methoxyquinolin-5-amine shares a similar mechanism of action, making it a candidate for investigation as an antimalarial agent.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of 6-Methoxyquinolin-5-amine. While direct experimental data is limited, the information compiled from its isomers and the broader class of aminoquinolines suggests it is a compound with potential biological activity worthy of further investigation. The proposed synthetic route and the outlined mechanism of action provide a solid starting point for researchers interested in exploring this molecule for drug discovery and development. Further experimental validation of the predicted properties and biological activities is highly recommended.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. nnpub.org [nnpub.org]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 8. 8 aminoquinolines | PPT [slideshare.net]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Navigating the Solubility Landscape of 6-Methoxyquinolin-5-amine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 6-Methoxyquinolin-5-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for 6-Methoxyquinolin-5-amine is not extensively documented in publicly available literature, this document provides a predictive qualitative solubility profile, a detailed experimental protocol for determining precise solubility, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Qualitative Solubility

The solubility of 6-Methoxyquinolin-5-amine in organic solvents is dictated by its molecular structure, which features a substituted quinoline ring system, a primary amine, and a methoxy group. These functional groups contribute to its polarity and potential for hydrogen bonding. Based on the principle of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile can be predicted.

Generally, amines exhibit solubility in less polar solvents like ether, alcohol, and benzene.[1] Aromatic amines, in particular, tend to be more soluble in aromatic solvents.[2] For instance, 8-Amino-6-methoxyquinoline, a closely related isomer, is noted to be soluble in methanol.[3]

The following table summarizes the expected qualitative solubility of 6-Methoxyquinolin-5-amine in a range of common organic solvents. It is important to note that this is a predictive guide and empirical testing is necessary for quantitative assessment.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the amine and methoxy groups. Similar compounds show solubility.[3] |

| Ethanol | Soluble | Similar to methanol, can engage in hydrogen bonding. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to act as a hydrogen bond acceptor. A common solvent for compounds with limited solubility.[3] |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of solvating a wide range of organic compounds. | |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO and DMF, may offer limited solubility. | |

| Acetone | Moderately Soluble | A moderately polar ketone that can interact with the polar functional groups of the molecule. | |

| Ethyl Acetate | Sparingly Soluble | Lower polarity compared to other polar aprotic solvents. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the quinoline ring, but overall low polarity will limit solubility. |

| Hexane | Insoluble | The nonpolar aliphatic nature of hexane is unlikely to effectively solvate the polar 6-Methoxyquinolin-5-amine molecule. | |

| Dichloromethane (DCM) | Moderately Soluble | A common solvent for organic synthesis, its moderate polarity may allow for some dissolution. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of 6-Methoxyquinolin-5-amine in a selected organic solvent at a specific temperature.

Materials:

-

6-Methoxyquinolin-5-amine (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Methoxyquinolin-5-amine to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of 6-Methoxyquinolin-5-amine.

-

Prepare a calibration curve using standard solutions of known concentrations of 6-Methoxyquinolin-5-amine to quantify the concentration in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of 6-Methoxyquinolin-5-amine in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for 6-Methoxyquinolin-5-amine remains to be extensively published, this guide provides a foundational understanding for researchers. The predicted qualitative solubility offers a starting point for solvent selection, and the detailed experimental protocol provides a robust framework for generating precise, quantitative data. The application of this systematic approach will enable scientists and drug development professionals to effectively utilize 6-Methoxyquinolin-5-amine in their research and development endeavors.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Quinolines: Core Insights for Researchers and Drug Development Professionals

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic architecture, characterized by a fused benzene and pyridine ring system, imparts a rich and tunable set of photophysical and electrochemical properties. The strategic placement of various substituents on the quinoline core allows for precise modulation of these electronic characteristics, profoundly influencing the molecule's biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the electronic properties of substituted quinolines, offering detailed experimental protocols, quantitative data summaries, and insights into their impact on crucial signaling pathways in drug development.

The Influence of Substituents on the Electronic Landscape of Quinolines

The electronic properties of the quinoline ring system are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the aromatic system, thereby affecting the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter that dictates the molecule's photophysical and electrochemical behavior. A smaller HOMO-LUMO gap generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra, indicating that the molecule can be excited by lower-energy light. Conversely, a larger HOMO-LUMO gap results in a blue-shift (hypsochromic shift).

In the context of drug design, these electronic modifications are paramount. For instance, the ability of a quinoline derivative to interact with a biological target, such as a protein kinase, is often governed by its electronic and steric properties. The electron density at specific atoms can influence hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for binding affinity and selectivity.

Quantitative Analysis of Electronic Properties

To facilitate a comparative analysis of the electronic properties of substituted quinolines, the following tables summarize key photophysical and electrochemical data from the literature.

Photophysical Properties of Selected Substituted Quinolines

| Compound/Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| Quinoline | Dichloromethane | 277, 313 | 315 | - | [1] |

| 8-Octyloxy-4-[4-(octyloxy)phenyl]quinoline | Dichloromethane | 288, 320 | 396 | 0.28 | [1] |

| 6-Methoxy-2-(4-methoxyphenyl)-4-[(4-octyloxy)phenyl]quinoline | Dichloromethane | 292, 358 | 400 | 0.51 | [1] |

| 2-(4-Methoxyphenyl)-6,8-octyloxy-4-phenylquinoline | Dichloromethane | 294, 362 | 405 | 0.62 | [1] |

| 2-(6-Heptyloxynaphthalen-2-yl)-6,8-octyloxy-4-phenylquinoline | Dichloromethane | 308, 375 | 420 | 0.75 | [1] |

| 4-(4-Aminophenyl)-2-(pyridin-2-yl)quinazoline | Toluene | 368 | 425 | 0.84 | [2] |

| 4-(4-Aminophenyl)-2-(quinolin-2-yl)quinazoline | Toluene | 375 | 435 | 0.94 | [2] |

Electrochemical Properties of Selected Substituted Quinolines

| Compound/Substituent | Solvent/Electrolyte | Oxidation Potential (E_ox, V vs. Fc/Fc+) | Reduction Potential (E_red, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |

| 8-hydroxy-quinoline-5-carbaldehyde | Acetonitrile / 0.1 M TBAPF6 | 1.35 | -1.85 | -6.15 | -2.95 | [3] |

| 6-(dimethylamino)quinoline-5-carbaldehyde | Acetonitrile / 0.1 M TBAPF6 | 0.85 | -2.05 | -5.65 | -2.75 | [3] |

| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | Acetonitrile / 0.1 M TBAPF6 | 0.75 | -2.15 | -5.55 | -2.65 | [3] |

| S-(2-methylquinolin-4-yl)-l-cysteine | Phosphate buffer (pH 7.4) | 0.82 | - | - | - | [4][5] |

| S-(2-methyl-6-methoxyquinolin-4-yl)-l-cysteine | Phosphate buffer (pH 7.4) | 0.75 | - | - | - | [4][5] |

Experimental Protocols for Characterizing Electronic Properties

Accurate and reproducible characterization of the electronic properties of substituted quinolines is essential for structure-property relationship studies. The following sections provide detailed methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of a substituted quinoline.

Methodology:

-

Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration (typically 1 mM) in a high-purity spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance falls between 0.1 and 1.0 AU (Absorbance Units).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as a blank. Fill a matched cuvette with the sample solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_abs) is identified as the peak of the absorption band.

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration of the sample, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, maximum emission wavelength (λ_em), and fluorescence quantum yield (Φ_F) of a fluorescent quinoline derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the quinoline derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the λ_abs of the sample and scan the emission monochromator over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the λ_em.

-

Excitation Spectrum: Set the emission monochromator to the λ_em of the sample and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a quinoline derivative and to estimate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: Prepare a solution of the quinoline derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Perform a cyclic potential sweep. The potential is scanned from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

-

Data Analysis: The oxidation (E_ox) and reduction (E_red) potentials are determined from the positions of the anodic and cathodic peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations:

E_HOMO = - (E_ox vs. Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs. Fc/Fc⁺ + 4.8) eV

Computational Chemistry: Density Functional Theory (DFT)

Objective: To theoretically calculate the electronic structure, HOMO-LUMO energies, and other electronic properties of substituted quinolines.

Methodology:

-

Molecular Structure Input: Create a 3D model of the substituted quinoline molecule using a molecular modeling software.

-

Calculation Setup:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Select a suitable density functional, such as B3LYP or M06-2X.

-

Basis Set: Choose an appropriate basis set, such as 6-31G(d) or a larger one for more accurate results.

-

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Frequency Calculation: It is good practice to follow a geometry optimization with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: Once the geometry is optimized, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO. Other properties such as the molecular electrostatic potential can also be calculated.

Impact on Drug Development: Targeting Signaling Pathways

The tunable electronic properties of substituted quinolines make them ideal scaffolds for the design of inhibitors targeting key signaling pathways implicated in diseases such as cancer.[6] By modifying the substituents, it is possible to optimize the binding affinity and selectivity of the quinoline derivative for a specific protein target.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8][9] Its aberrant activation is a hallmark of many cancers. Quinoline-based molecules have been developed as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[7]

Caption: PI3K/Akt/mTOR pathway with quinoline inhibition points.

Interruption of the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[10][11][12][][14] Many quinoline derivatives have been designed to inhibit kinases in this pathway, such as Raf and MEK.

Caption: Ras/Raf/MEK/ERK pathway with quinoline inhibition points.

Targeting Receptor Tyrosine Kinases (RTKs)

Many quinoline-based drugs function by directly inhibiting receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the c-Met receptor.[15][16][17][18][19] These receptors are often overexpressed in cancer cells and play a key role in angiogenesis and metastasis.

Caption: RTK inhibition by quinoline derivatives.

Conclusion

The electronic properties of substituted quinolines are a rich and multifaceted area of study with profound implications for drug discovery and materials science. The ability to fine-tune the photophysical and electrochemical characteristics of the quinoline core through synthetic modification provides a powerful tool for designing molecules with specific functions. For researchers and drug development professionals, a deep understanding of these structure-property relationships is essential for the rational design of novel therapeutics that can effectively and selectively modulate biological pathways. The experimental and computational protocols outlined in this guide provide a framework for the systematic investigation of substituted quinolines, paving the way for the development of next-generation drugs and advanced materials.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Amino Group on the Quinoline Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amino group on the quinoline ring system, a pivotal functional group in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, and the position and reactivity of the amino group are critical determinants of a compound's biological activity and synthetic accessibility. This document provides a comprehensive overview of the electronic properties, reactivity in key transformations, and the influence of the amino group on biological signaling pathways, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Electronic and Physicochemical Properties of Aminoquinolines

The reactivity of the amino group on the quinoline ring is fundamentally governed by its position, which influences the electronic interplay between the amino substituent and the bicyclic aromatic system. The nitrogen atom in the quinoline ring is electron-withdrawing, affecting the electron density across the ring system.

Basicity and pKa Values

The basicity of the amino group is a critical parameter influencing its nucleophilicity and the pharmacokinetic profile of aminoquinoline-based drugs. The pKa of the protonated amino group varies significantly with its position on the quinoline ring. Generally, the amino group's basicity is a result of the resonance delocalization of its lone pair of electrons into the aromatic system and the inductive effects of the ring nitrogens.

| Aminoquinoline Isomer | pKa | Reference |

| 2-Aminoquinoline | 7.3[1] | [1] |

| 3-Aminoquinoline | 4.9 (Predicted) | |

| 4-Aminoquinoline | ~6[2] | [2] |

| 5-Aminoquinoline | 5.46[3] | [3] |

| 6-Aminoquinoline | 5.63[4][5] | [4][5] |

| 7-Aminoquinoline | 6.60 (Predicted)[6][7] | [6][7] |

| 8-Aminoquinoline | 3.99[8][9][10] | [8][9][10] |

Note: Predicted pKa values are based on computational models and should be considered as estimates.

Electronic Effects and Hammett Constants

The electronic influence of substituents on the quinoline ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and can be correlated with the reactivity and basicity of the amino group. For instance, electron-withdrawing groups at the 7-position of the 4-aminoquinoline scaffold have been shown to lower the pKa of both the quinoline ring nitrogen and the amino group.[11][12]

A study on 7-substituted 4-aminoquinolines demonstrated a linear correlation between the pKa of the quinoline nitrogen and the Hammett constant (σm) of the substituent at the 7-position.[11] This relationship underscores the predictable nature of electronic effects on the reactivity of the aminoquinoline system.

Reactivity of the Amino Group in Key Chemical Transformations

The amino group on the quinoline ring readily participates in a variety of chemical reactions, making it a versatile handle for the synthesis of diverse derivatives. The primary modes of reactivity include nucleophilic aromatic substitution to form the aminoquinoline core and subsequent reactions of the amino group itself.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for the synthesis of aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a corresponding halo-quinoline, typically a chloroquinoline.[2][13] The electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

General Workflow for Nucleophilic Aromatic Substitution:

Table of Reaction Yields for SNAr of 4-Chloroquinolines:

| Nucleophile (Amine) | Reaction Conditions | Yield (%) | Reference |

| Alkylamines (primary and secondary) | Microwave, DMSO, 140-180°C, 20-30 min | 80-95 | [2] |

| Anilines | Microwave, DMSO, 180°C, 30 min, NaOH | 80-95 | [2] |

| Amine-N-heteroarenes | Microwave, DMSO, 180°C, 30 min, NaOH | 80-95 | [2] |

| Butyl amine | Neat, 120-130°C, 6 h | Not specified | [14] |

| Ethane-1,2-diamine | Neat, 80-130°C, 8 h | Not specified | [14] |

| N,N-dimethyl-ethane-1,2-diamine | Neat, 120-130°C, 6-8 h | Not specified | [14] |

| Various amines | K2CO3, Acetonitrile, reflux, 12-14 h | 49-65 | [2] |

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of aminoquinolines from halo-quinolines.[15] This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope compared to traditional SNAr methods, particularly for less activated aryl halides.

Catalytic Cycle of Buchwald-Hartwig Amination:

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminoquinoline CAS#: 611-34-7 [m.chemicalbook.com]

- 4. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 5. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 7-Aminoquinoline CAS#: 580-19-8 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Potential of Methoxy-Substituted Aminoquinolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. Among these, methoxy-substituted aminoquinolines have emerged as a particularly promising class of molecules. The strategic incorporation of a methoxy group (-OCH3) onto the aminoquinoline framework can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-substituted aminoquinolines, with a focus on their anticancer, antimalarial, antibacterial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further investigation and development of this versatile chemical class.

Anticancer Activity

Methoxy-substituted aminoquinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various methoxy-substituted aminoquinolines has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |

| 8-methoxy-4-anilinoquinolines | |||||

| Compound 2i | HeLa | 7.15 | Gefitinib | 17.12 | [2] |

| BGC-823 | 4.65 | Gefitinib | 19.27 | [2] | |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | |||||

| Methoxy-substituted derivatives | HT-1080 | Various | - | - | [3] |

| HT-29 | Various | - | - | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Methoxy-substituted aminoquinoline compounds

-

Cancer cell lines (e.g., HeLa, BGC-823)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted aminoquinoline compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway: EGFR Inhibition

The binding of Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Methoxy-substituted aminoquinolines can interfere with this pathway by inhibiting the tyrosine kinase activity of EGFR.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. Methoxy substitution on this core structure has been explored to overcome drug resistance and improve efficacy. The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.

Quantitative Antimalarial Data

The in vitro antiplasmodial activity of methoxy-substituted aminoquinolines has been tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

| Compound ID/Name | P. falciparum Strain | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | |||||

| Compound 22 | NF54 (sensitive) | 0.324 | - | - | [4] |

| 4-Methylaminoquinoline analogues | |||||

| Compound 9a | 3D7 (sensitive) | 0.060 | Chloroquine | 0.025 | [5] |

| K1 (resistant) | 0.260 | Chloroquine | 0.250 | [5] |

Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasitic DNA.

Materials:

-

Methoxy-substituted aminoquinoline compounds

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (RPMI 1640 with supplements)

-

SYBR Green I lysis buffer

-

96-well microtiter plates

-

Incubator with a gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Parasite Culture Addition: Add the synchronized parasite culture (at a desired parasitemia and hematocrit) to each well. Include a drug-free control and a positive control (e.g., chloroquine).

-

Incubation: Incubate the plate for 72 hours in a modular incubation chamber with the specified gas mixture at 37°C.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the RBCs and stains the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from uninfected RBCs. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Mechanism of Action: Inhibition of Hemozoin Formation

In the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Methoxy-substituted aminoquinolines can accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.

Antibacterial Activity

Certain methoxy-substituted quinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Quantitative Antibacterial Data

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Citation |

| 8-Methoxyquinolones | |||||

| Synthesized derivatives | Staphylococcus aureus | Potent | Levofloxacin | - | [6] |

| Escherichia coli | Potent | Levofloxacin | - | [6] | |

| 8-Methoxy-4-methyl-quinoline derivatives | |||||

| Compounds 10, 11, 16 | Various strains | Potent | Ampicillin | - | [7][8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Methoxy-substituted aminoquinoline compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antibacterial activity of the compounds.

Antiviral Activity

The exploration of methoxy-substituted aminoquinolines as antiviral agents is an emerging area of research. Some quinoline derivatives have shown activity against a range of viruses, including coronaviruses. The mechanisms of action are still under investigation but may involve interference with viral entry or replication.

Quantitative Antiviral Data

Data on the antiviral activity of methoxy-substituted aminoquinolines is less abundant compared to other biological activities. The half-maximal effective concentration (EC50) is used to quantify antiviral potency.

| Compound Class/Name | Virus | Cell Line | EC50 (µM) | Citation |

| Quinoline Analogues | ||||

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [9] |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [9] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Methoxy-substituted aminoquinoline compounds

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and grow them to confluency.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. Plaques will appear as clear zones where the virus has lysed the cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

Methoxy-substituted aminoquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against a range of targets in cancer, malaria, and bacterial infections highlights their significant potential in drug discovery. While the exploration of their antiviral properties is still in its early stages, initial findings are encouraging. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, facilitating the rational design and development of new and improved methoxy-substituted aminoquinoline-based drugs. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this important class of compounds.

References

- 1. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review | MDPI [mdpi.com]

- 5. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminomethylnaphthoquinones and HSV-1: in vitro and in silico evaluations of potential antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Functionalized Quinolines: A Technical Guide for Drug Discovery Professionals

December 2025

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system due to its presence in a wide array of biologically active compounds. This bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, offers a versatile template for chemical modification, allowing for the exploration of a vast chemical space.[1] Functionalization of the quinoline ring at various positions can significantly modulate its physicochemical and pharmacological properties, leading to the development of potent therapeutic agents with diverse mechanisms of action.[2] This in-depth technical guide provides a comprehensive overview of the chemical space of functionalized quinolines, with a focus on their synthesis, biological evaluation against cancer, and their interaction with key signaling pathways.

Synthesis of the Quinoline Core: Key Methodologies

The construction of the quinoline scaffold can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Several named reactions have historically been pivotal in quinoline synthesis and continue to be widely used.[3]

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.[1][4] While effective, the reaction is often highly exothermic.[1]

-

Doebner-von Miller Reaction: This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to synthesize quinolines.[3][5] It is considered a modification of the Skraup synthesis.[3]

-

Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.

-

Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds.[3]

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient, sustainable, and versatile methods for quinoline synthesis. These include:

-

C–H Bond Functionalization: This strategy allows for the direct introduction of functional groups onto the quinoline core, offering a more atom-economical approach.[2]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses.[3]

-

Nanocatalyzed Reactions: The application of nanocatalysts in quinoline synthesis can lead to higher efficiency and greener reaction conditions.

Quantitative Analysis of Anticancer Activity

The functionalization of the quinoline scaffold has led to the discovery of numerous derivatives with potent anticancer activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the cytotoxic potential of these compounds against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of functionalized quinoline derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Human colon adenocarcinoma) | Lower than 5-Fluorouracil | [6] |

| 6,8-Diphenylquinoline (13) | C6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29 | Potent activity | [7] |

| Quinoline-8-sulfonamide (9a) | C32 (Amelanotic Melanoma) | 520 | [8] |

| Quinoline-8-sulfonamide (9a) | COLO829 (Melanotic Melanoma) | 376 | [8] |

| Quinoline-8-sulfonamide (9a) | MDA-MB-231 (Triple-Negative Breast Cancer) | 609 | [8] |

| Quinoline-8-sulfonamide (9a) | U87-MG (Glioblastoma Multiforme) | 756 | [8] |

| Quinoline-8-sulfonamide (9a) | A549 (Lung Cancer) | 496 | [8] |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 (µg/mL) | [5] |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 (µg/mL) | [5] |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast Adenocarcinoma) | 1.7 (µg/mL) | [6] |

| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast Adenocarcinoma) | 1.8 (µg/mL) | [6] |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast Adenocarcinoma) | 1.83 (µg/mL) | [6] |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | [6] |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colorectal Carcinoma) | 17.85 ± 0.92 | [6] |

| Dihydropyridine quinoline derivative (A4) | A549 (Lung Cancer) | Highest toxicity at 250 µM | [9] |

| Dihydropyridine quinoline derivative (A8) | A549 (Lung Cancer) | Highest toxicity at 125, 250, and 500 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoline derivatives and the evaluation of their anticancer activity.

Synthesis Protocol: Friedländer Annulation for 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

This protocol is a representative example of the Friedländer synthesis.

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[10]

-

Add 2-3 drops of concentrated HCl to the mixture.[10]

-

Reflux the reaction mixture for 4 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[10]

-

Extract the product with ethyl acetate (3 x 15 mL).[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Remove the solvent under reduced pressure to obtain the crude product.[10]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[10]

In Vitro Anticancer Activity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium

-

96-well flat-bottom plates

-

Functionalized quinoline compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4][11]

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4][11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the purple formazan crystals.[4]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

-